molecular formula C18H30Se B14333895 [(Dodecan-2-yl)selanyl]benzene CAS No. 102860-65-1

[(Dodecan-2-yl)selanyl]benzene

Cat. No.: B14333895
CAS No.: 102860-65-1
M. Wt: 325.4 g/mol
InChI Key: TWELURNCKYGXDL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dodecan-2-yl)selanyl]benzene typically involves the reaction of dodecan-2-yl halides with selenolates in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the selenol, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

[(Dodecan-2-yl)selanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenyl group back to the selenol form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

[(Dodecan-2-yl)selanyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with antioxidant or anticancer properties.

Mechanism of Action

The mechanism of action of [(Dodecan-2-yl)selanyl]benzene involves its interaction with various molecular targets:

    Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing free radicals and reducing oxidative stress.

    Molecular Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    [(Dodecan-2-yl)thio]benzene: Similar structure but with a sulfur atom instead of selenium.

    [(Dodecan-2-yl)oxy]benzene: Similar structure but with an oxygen atom instead of selenium.

    [(Dodecan-2-yl)amino]benzene: Similar structure but with a nitrogen atom instead of selenium.

Uniqueness

[(Dodecan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound a compound of significant interest in various fields of research.

Properties

102860-65-1

Molecular Formula

C18H30Se

Molecular Weight

325.4 g/mol

IUPAC Name

dodecan-2-ylselanylbenzene

InChI

InChI=1S/C18H30Se/c1-3-4-5-6-7-8-9-11-14-17(2)19-18-15-12-10-13-16-18/h10,12-13,15-17H,3-9,11,14H2,1-2H3

InChI Key

TWELURNCKYGXDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)[Se]C1=CC=CC=C1

Origin of Product

United States

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